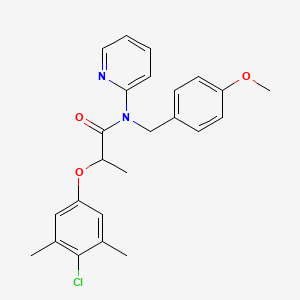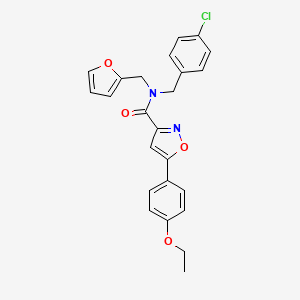
N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide, also known by its systematic name (3-chloro-4-methoxyphenyl)(3,4-dimethylphenyl)methanamine , is a fascinating compound with diverse applications. Let’s explore its synthesis, chemical properties, and scientific significance.
Preparation Methods
Reaction Conditions:: The exact reaction conditions would depend on the specific synthetic route chosen. Typically, these involve suitable reagents, solvents, and catalysts to facilitate the desired transformations.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity:: N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide may undergo various reactions, including:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the amide or other functional groups.
Substitution: Substitution reactions can occur at the chloro, methoxy, or other positions.
Common Reagents and Conditions:: Specific reagents and conditions would vary based on the desired transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products would depend on the specific reaction and regioselectivity. Isolation and characterization of these products are essential for understanding the compound’s behavior.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide finds applications in:
Medicinal Chemistry: Potential drug candidates due to its structural features.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: As a building block for functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, comparing it with structurally related compounds can highlight its uniqueness
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-5-13(8-12(11)2)18-10-16(22-25-18)19(23)21-14-6-7-17(24-3)15(20)9-14/h4-10H,1-3H3,(H,21,23) |
InChI Key |
LBKWHVFJHUGDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11368459.png)



![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11368477.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide](/img/structure/B11368481.png)
![N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11368489.png)
![2-Methylpropyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11368491.png)

![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11368500.png)
![3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11368505.png)

![5-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368524.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11368530.png)
